N,N-Diethyl-3-methylazetidin-3-amine

Catalog No.
S13751275
CAS No.
M.F
C8H18N2
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-3-methylazetidin-3-amine

Product Name

N,N-Diethyl-3-methylazetidin-3-amine

IUPAC Name

N,N-diethyl-3-methylazetidin-3-amine

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C8H18N2/c1-4-10(5-2)8(3)6-9-7-8/h9H,4-7H2,1-3H3

InChI Key

NLQAUGPUURBGBP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(CNC1)C

N,N-Diethyl-3-methylazetidin-3-amine is a chemical compound characterized by its unique azetidine ring structure, which contributes to its distinct chemical properties. The molecular formula for this compound is C9_{9}H18_{18}N2_{2}, indicating it contains two nitrogen atoms, which is typical for amines. This compound is synthesized from 3-methylazetidine and diethylamine, making it a tertiary amine. Its structure consists of a three-membered azetidine ring with a methyl group and two ethyl groups attached to the nitrogen atom, enhancing its steric and electronic properties, which may influence its reactivity and biological activity .

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to products such as N,N-Diethyl-3-methylazetidin-3-one.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding derivatives such as the hydrochloride form of the compound.
  • Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be modified or substituted with other nucleophiles .

Research into the biological activity of N,N-Diethyl-3-methylazetidin-3-amine indicates potential interactions with various biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, although detailed mechanisms of action are still under investigation. Its unique structure suggests that it could have applications in pharmacology, particularly in drug development .

The synthesis of N,N-Diethyl-3-methylazetidin-3-amine typically involves:

  • Nucleophilic Substitution Reaction: The reaction between 3-methylazetidine and diethylamine occurs in the presence of bases like sodium hydride or potassium tert-butoxide.
  • Controlled Conditions: The reaction is carried out under controlled temperature and pressure to optimize yield and purity.
  • Industrial Methods: For large-scale production, continuous flow processes may be employed to enhance efficiency and reduce waste .

N,N-Diethyl-3-methylazetidin-3-amine has several notable applications:

  • Organic Synthesis: It serves as a building block for constructing more complex organic molecules.
  • Biological Research: Investigated for its potential therapeutic effects and interactions with biomolecules.
  • Pharmaceutical Development: Explored for use in drug formulations due to its unique properties.
  • Industrial Chemistry: Utilized in producing specialty chemicals and materials .

Studies on the interactions of N,N-Diethyl-3-methylazetidin-3-amine with biological systems are ongoing. Preliminary findings suggest that it may interact with certain enzymes or receptors, potentially influencing metabolic pathways. Understanding these interactions is crucial for evaluating its safety and efficacy in medicinal applications .

Several compounds share structural similarities with N,N-Diethyl-3-methylazetidin-3-amine. Notable comparisons include:

Compound NameStructure CharacteristicsUnique Features
N,N-Diethyl-3-methylbenzamideContains a benzamide group instead of an azetidine ringKnown for its insect-repellent properties (DEET).
N,N-DiethylmethylamineTertiary amine without a cyclic structureSimpler structure; used widely as a base in synthesis.
(3-Methylazetidin-3-yl)methanamineSimilar azetidine ring but different substituentsPotentially different reactivity due to substitution patterns.

Uniqueness

N,N-Diethyl-3-methylazetidin-3-amine's uniqueness lies in its azetidine ring structure, which imparts distinct reactivity compared to other tertiary amines. This structural feature may contribute to its potential biological activity and applications in various fields, setting it apart from simpler amines or those with different functional groups .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

142.146998583 g/mol

Monoisotopic Mass

142.146998583 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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